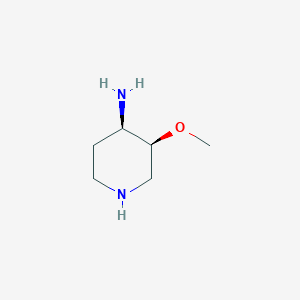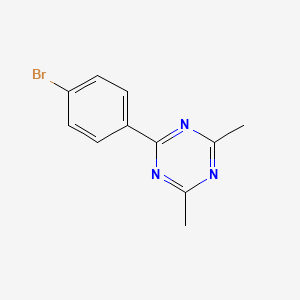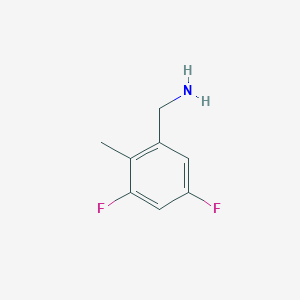
(3,5-Difluoro-2-methylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Difluoro-2-methylphenyl)methanamine is an organic compound with the molecular formula C8H9F2N It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-2-methylphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions, often using a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Difluoro-2-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted benzylamines.
Applications De Recherche Scientifique
(3,5-Difluoro-2-methylphenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins with specific properties.
Biological Research: It serves as a probe in biochemical studies to understand enzyme mechanisms and receptor interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3,5-Difluoro-2-methylphenyl)methanamine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The methyl group at the 2 position can influence the compound’s pharmacokinetic properties, such as absorption and metabolism.
Comparaison Avec Des Composés Similaires
(2,3-Difluoro-4-methylphenyl)methanamine: Similar structure but with different fluorine substitution pattern.
(3,5-Difluoro-4-methylphenyl)methanamine: Similar structure but with the methyl group at the 4 position.
(3,5-Difluoro-2-chlorophenyl)methanamine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness: (3,5-Difluoro-2-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C8H9F2N |
|---|---|
Poids moléculaire |
157.16 g/mol |
Nom IUPAC |
(3,5-difluoro-2-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9F2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,4,11H2,1H3 |
Clé InChI |
STXXXWPURRPRGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
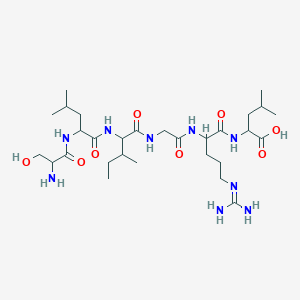
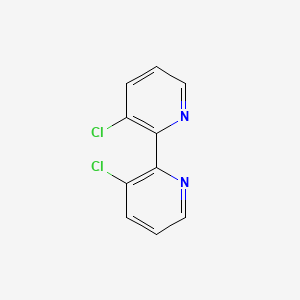
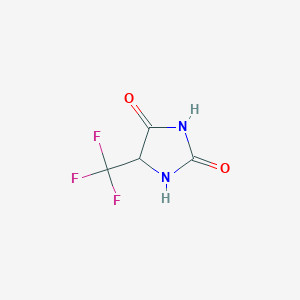
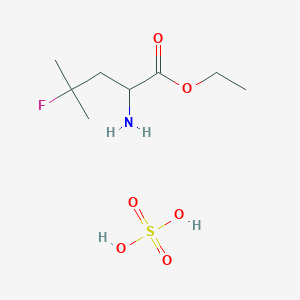
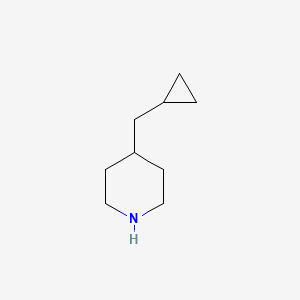
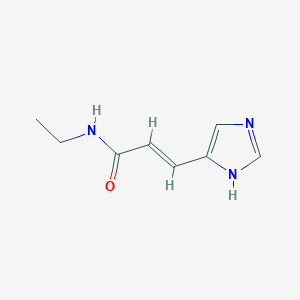
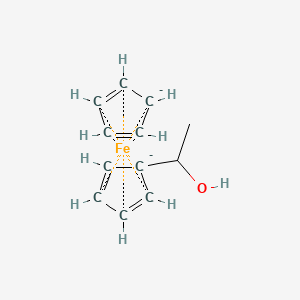
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
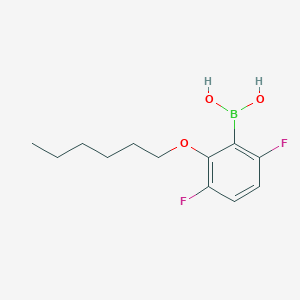
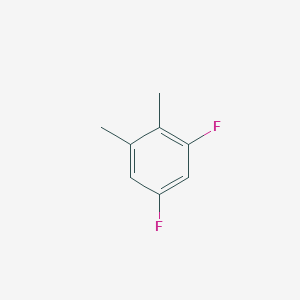
![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
